1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride
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Overview
Description
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an oxan-4-ylmethanamine moiety, which is further stabilized as a hydrochloride salt .
Preparation Methods
The synthesis of 1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the oxan-4-ylmethanamine intermediate. The synthetic route often includes:
Formation of the oxan-4-ylmethanamine intermediate: This step involves the reaction of a suitable precursor with reagents such as sodium hydride and tetrahydrofuran (THF) under controlled conditions.
Introduction of the dichlorophenyl group: The intermediate is then reacted with 2,4-dichlorophenyl chloride in the presence of a base like potassium carbonate to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, bases such as potassium carbonate, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in various biological responses, such as inhibition of cell proliferation or induction of apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound shares structural similarities but differs in its piperazine moiety.
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: This compound has a similar tetrahydro-2H-pyran-4-ylmethanamine structure but with a different chlorophenyl substitution pattern
The uniqueness of this compound lies in its specific dichlorophenyl and oxan-4-ylmethanamine combination, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)oxan-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-9-1-2-10(11(14)7-9)12(8-15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLXNXSFJKUNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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